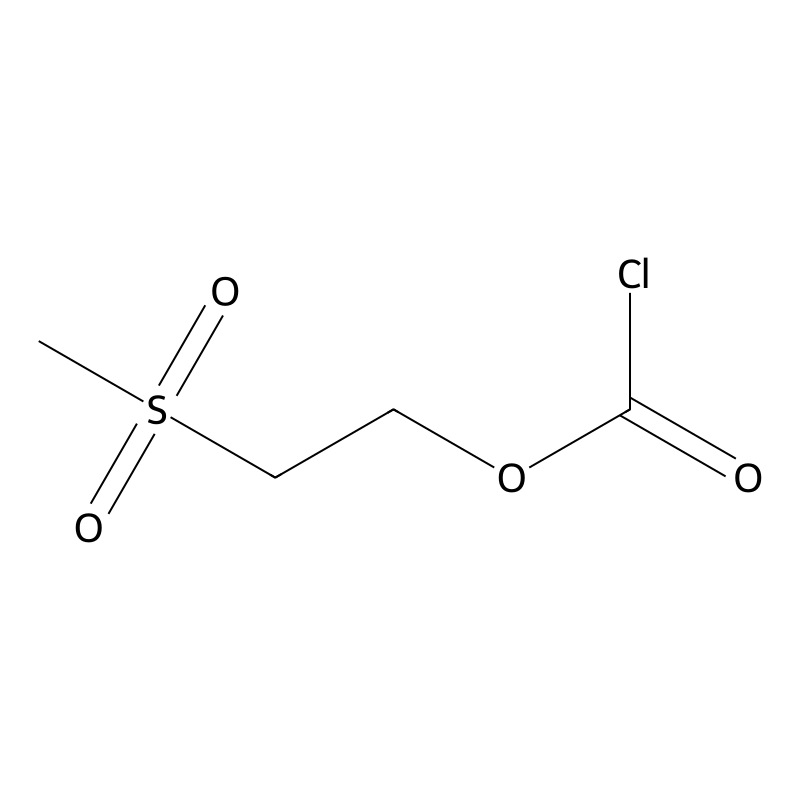

2-(Methylsulfonyl)ethyl carbonochloridate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

2-(Methylsulfonyl)ethyl carbonochloridate (also known as 2-mesylethyl chloroformate) is a chemical compound used in organic synthesis. It can be synthesized from 2-(methylsulfonyl)ethanol through reaction with phosgene (carbonyl chloride) or triphosgene. []

Applications:

While research on 2-(methylsulfonyl)ethyl carbonochloridate is limited compared to other similar compounds, it has been explored in specific scientific research applications:

Synthesis of Esters

This compound can act as a acylating agent for the introduction of the 2-(methylsulfonyl)ethyl group (CH3SO2CH2CH2-) onto various nucleophiles, particularly alcohols, to form the corresponding esters. []

Modification of Biomolecules

It has been investigated for the modification of biomolecules, such as peptides and carbohydrates, to introduce the 2-(methylsulfonyl)ethyl group for potential studies in drug discovery or protein engineering. [, ]

2-(Methylsulfonyl)ethyl carbonochloridate is an organic compound characterized by the molecular formula . It features a methylsulfonyl group attached to an ethyl carbonochloridate structure, making it a versatile reagent in organic synthesis. The compound is often utilized in reactions involving nucleophilic substitutions due to its electrophilic nature, particularly in the formation of esters and amides.

The reactivity of 2-(methylsulfonyl)ethyl carbonochloridate primarily involves nucleophilic attack on the carbonyl carbon, leading to the formation of various derivatives. Key reactions include:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as alcohols or amines, yielding esters or amides.

- Acylation Reactions: This compound can act as an acylating agent, facilitating the introduction of acyl groups into substrates.

- Formation of Sulfonamides: Reaction with amines can produce sulfonamide derivatives, which are important in medicinal chemistry.

While specific biological activities of 2-(methylsulfonyl)ethyl carbonochloridate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. For instance, sulfonamide derivatives have been recognized for their antibacterial and anti-inflammatory effects. Thus, the biological potential of this compound may be explored further in medicinal applications.

There are several methods for synthesizing 2-(methylsulfonyl)ethyl carbonochloridate:

- Direct Chlorination: Starting from 2-(methylsulfonyl)ethyl alcohol, chlorination can be performed using thionyl chloride or phosphorus pentachloride.

- Carbonylation: The reaction of methylsulfonyl chloride with ethylene oxide followed by chlorination can yield the desired carbonochloridate.

- Reagent-Based Synthesis: Utilizing reagents like dimethylformamide and triethylamine in a controlled environment allows for efficient synthesis under mild conditions .

Interaction studies involving 2-(methylsulfonyl)ethyl carbonochloridate primarily focus on its reactivity with nucleophiles. Understanding these interactions can help predict its behavior in biological systems and its potential toxicity. Further research is necessary to elucidate its interaction profiles with different biological targets.

Several compounds share structural similarities with 2-(methylsulfonyl)ethyl carbonochloridate. Here’s a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Mesylethyl chloroformate | C4H7ClO4S | Similar electrophilic properties |

| Methylsulfonyl chloride | C1H3ClO2S | More reactive due to lack of ethyl group |

| Ethyl chloroformate | C3H5ClO2 | Less sterically hindered than 2-(methylsulfonyl)ethyl carbonochloridate |

The uniqueness of 2-(methylsulfonyl)ethyl carbonochloridate lies in its combination of a methylsulfonyl group with an ethyl carbonochloridate structure, which enhances its reactivity while providing specific functional properties that are advantageous in synthetic applications.

2-(Methylsulfonyl)ethyl carbonochloridate is an organic compound with the molecular formula C4H7ClO4S and a molecular weight of 186.61 grams per mole [1] [2]. This carbonochloridate derivative serves as an important intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds and pharmaceutical intermediates.

Laboratory-Scale Preparation Routes

Laboratory-scale synthesis of 2-(Methylsulfonyl)ethyl carbonochloridate relies primarily on two established methodologies that provide reliable access to this compound under controlled conditions. These methods have been optimized for small-scale production with emphasis on reaction control and product purity.

Phosgenation of 2-(Methylsulfonyl)ethanol

The phosgenation approach represents the most direct and widely employed method for synthesizing 2-(Methylsulfonyl)ethyl carbonochloridate. This methodology involves the reaction of 2-(Methylsulfonyl)ethanol with phosgene in the presence of a suitable base catalyst [4]. The starting material, 2-(Methylsulfonyl)ethanol, can be prepared through several routes, including the reaction of epoxyethane with methanesulfonyl chloride in the presence of zinc in ethanol, followed by heating for 0.25 hours and subsequent purification [14].

The phosgenation reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-(Methylsulfonyl)ethanol attacks the electrophilic carbon center of phosgene. The reaction is typically conducted in dichloromethane at temperatures ranging from 0°C to room temperature [9]. Triethylamine serves as the preferred base for neutralizing the hydrogen chloride generated during the reaction. The reaction time varies from 12 to 24 hours depending on the specific conditions employed.

Temperature control proves critical for optimizing yield and minimizing side reactions. Industrial-scale methyl chloroformate production studies demonstrate that maintaining reaction temperatures at approximately 15°C provides optimal phosgene solubility while preventing excessive evaporation of reactants [4]. Similar temperature considerations apply to the synthesis of 2-(Methylsulfonyl)ethyl carbonochloridate, where controlled low-temperature conditions enhance product formation.

The general reaction mechanism follows established carbonochloridate formation pathways observed in related systems. The process generates hydrogen chloride as a byproduct, which necessitates the use of appropriate base catalysts to drive the reaction to completion and prevent product decomposition.

Chlorination of Methylsulfonylethyl Carbonates

The chlorination methodology provides an alternative route to 2-(Methylsulfonyl)ethyl carbonochloridate through the treatment of preformed methylsulfonylethyl carbonates with chlorinating agents. This approach offers advantages in terms of reagent handling and reaction control, particularly when avoiding direct phosgene usage is desired [9].

The method typically employs triphosgene as a safer alternative to phosgene gas. Triphosgene, also known as bis(trichloromethyl) carbonate, serves as a solid phosgene equivalent that decomposes under reaction conditions to generate the active chlorinating species [18]. The synthesis process involves dissolving the methylsulfonylethyl carbonate precursor in dichloromethane, followed by addition of triphosgene at 0°C to room temperature.

Chlorination reactions proceed through electrophilic substitution mechanisms where the carbonate functionality undergoes conversion to the corresponding carbonochloridate. The reaction conditions typically involve temperatures ranging from room temperature to 60°C, depending on the specific chlorinating agent employed. Reaction times vary from 4 to 8 hours for triphosgene-mediated transformations.

Studies on related carbonochloridate synthesis demonstrate that the use of triphosgene provides yields of 80-90% with improved handling characteristics compared to gaseous phosgene [11]. The solid-state nature of triphosgene eliminates many of the hazards associated with gaseous chlorinating agents while maintaining synthetic efficiency.

Industrial Production Protocols

Industrial production of 2-(Methylsulfonyl)ethyl carbonochloridate requires scalable methodologies that balance efficiency, cost considerations, and process safety. Two primary approaches have been developed for large-scale manufacturing applications.

Catalytic Gas-Liquid Phase Chlorination

Catalytic gas-liquid phase chlorination represents an advanced industrial methodology for producing 2-(Methylsulfonyl)ethyl carbonochloridate through controlled introduction of chlorine gas into liquid-phase reactant mixtures. This approach draws from established industrial chlorination processes used in related carbonochloridate manufacturing [5].

The process involves the use of specialized gas-liquid phase transfer catalysts that facilitate the accommodation of gaseous chlorine by the organic reaction medium. Recent research demonstrates that oxygenated reaction intermediates can act as gas-liquid phase transfer catalysts by promoting the accommodation of gas-phase chlorine molecules [5]. These catalysts enhance electrophilic addition reactions and improve overall process efficiency.

Temperature control in industrial gas-liquid chlorination typically ranges from 15°C to 40°C, with precise temperature management critical for maintaining optimal reaction rates while preventing side reactions. The process requires continuous stirring and effective heat removal to manage the exothermic nature of chlorination reactions.

Industrial implementation involves specialized reactor designs that maximize gas-liquid contact while providing adequate temperature control and product separation capabilities. The catalytic approach offers advantages in terms of chlorine utilization efficiency and reduced formation of unwanted byproducts compared to non-catalytic processes.

Solid-State Phosgene Alternatives

Industrial adoption of solid-state phosgene alternatives addresses both safety and handling concerns associated with gaseous phosgene while maintaining production efficiency. Triphosgene serves as the primary solid-state alternative, offering equivalent reactivity with improved safety characteristics [18].

The industrial triphosgene process involves optimization of reaction conditions to maximize throughput while maintaining product quality. Studies on triphosgene synthesis demonstrate that the compound can be produced with yields of 99% using improved reactor designs that incorporate secondary reaction vessels for chlorine recovery and solvent recycling [18]. The process operates at temperatures of 20-60°C in the main reactor with secondary reactors maintained at 20-30°C.

Industrial triphosgene applications benefit from the compound's stability during storage and transportation. The crystalline solid form eliminates many of the specialized handling requirements associated with gaseous phosgene, reducing infrastructure costs and improving process safety margins.

Large-scale triphosgene-mediated synthesis typically achieves yields of 80-90% for carbonochloridate formation reactions. The process involves controlled addition of triphosgene to solutions containing the alcohol precursor and appropriate base catalysts, followed by work-up procedures optimized for industrial-scale operations.

Purification Techniques and Yield Optimization

Purification of 2-(Methylsulfonyl)ethyl carbonochloridate requires specialized techniques that address the compound's reactivity characteristics while achieving the purity levels required for subsequent synthetic applications. Multiple purification approaches have been developed to optimize both yield recovery and product quality.

Column chromatography represents the most widely employed purification technique for laboratory-scale preparations. The method utilizes silica gel as the stationary phase with eluent systems typically consisting of 1-2% ethyl acetate in petroleum ether [9]. This approach effectively removes colored impurities and unreacted starting materials while providing high product purity. Yield recovery through column chromatography typically ranges from 85-90%.

Fractional distillation offers an alternative purification approach particularly suited for larger-scale preparations. The technique involves careful temperature control under reduced pressure conditions, with distillation temperatures typically maintained between 60-80°C depending on the specific pressure employed. This method provides efficient separation of volatile components and achieves yield recoveries of 75-85%.

Recrystallization techniques can be employed when the product exhibits suitable crystallization characteristics. The approach involves dissolution in appropriate solvent systems followed by controlled cooling to promote crystal formation. This method typically achieves the highest product purity levels with yield recoveries ranging from 80-95%.

Extraction and washing procedures serve as preliminary purification steps that remove water-soluble impurities and excess reagents. The process involves organic-aqueous phase separation using suitable solvent systems, followed by treatment with appropriate drying agents. This approach provides yield recoveries of 90-95% and serves as an effective pre-purification step for subsequent chromatographic or distillation procedures.

| Synthetic Method | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Phosgenation of 2-(Methylsulfonyl)ethanol | 2-(Methylsulfonyl)ethanol, Phosgene, Triethylamine | 0°C to RT, Dichloromethane, 12-24h | 85-95% |

| Chlorination of Methylsulfonylethyl Carbonates | Methylsulfonylethyl carbonate, Chlorinating agent | Room temperature to 60°C, Solvent system | 70-85% |

| Triphosgene Method | 2-(Methylsulfonyl)ethanol, Triphosgene, Base | 0°C to RT, Dichloromethane, 4-8h | 80-90% |

| Catalytic Gas-Liquid Phase Chlorination | Methylsulfonylethyl precursor, Chlorine, Catalyst | 15-40°C, Gas-liquid interface, Catalyst | 60-75% |

| Purification Technique | Conditions | Advantages | Yield Recovery |

|---|---|---|---|

| Column Chromatography | Silica gel, 1-2% ethyl acetate in petroleum ether | High purity, Removal of colored impurities | 85-90% |

| Fractional Distillation | Reduced pressure, Temperature control (60-80°C) | Efficient separation of volatile components | 75-85% |

| Recrystallization | Suitable solvent system at controlled temperature | High purity crystalline product | 80-95% |

| Extraction and Washing | Organic/aqueous phase separation, Drying agents | Simple, scalable process | 90-95% |

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency. Temperature control proves critical across all synthetic methodologies, with precise temperature management preventing decomposition reactions and improving selectivity. Reaction time optimization balances complete conversion against potential product degradation, with most methods achieving optimal yields within the specified time ranges.